molecular formula C18H14ClN3O2 B2855971 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide CAS No. 1445764-58-8

4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide

Cat. No. B2855971
CAS RN: 1445764-58-8
M. Wt: 339.78
InChI Key: HMSBBZUULQJKDW-UHFFFAOYSA-N
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Description

The compound “4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide” is an organic compound containing a benzamide group, a cyanomethyl group, and a chlorophenyl group . These groups are common in many pharmaceuticals and synthetic organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the cyanomethyl group might undergo reactions with nucleophiles, and the benzamide group might participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on compounds structurally related to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide, such as various enaminones, has shown significant insights into hydrogen bonding and molecular structure. Studies on anticonvulsant enaminones have detailed their crystal structures, highlighting the sofa conformations of the cyclohexene rings and the importance of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules. These structural insights are critical for understanding the molecular interactions and stability of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Anticonvulsant Activity and Structural-Activity Relationships

Further exploration into the anticonvulsant properties of enaminones related to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide has been conducted. These studies have not only assessed the anticonvulsant effectiveness of these compounds but also aimed to minimize toxicity through the development of newer analogs. Such research contributes to our understanding of structure-activity correlations, offering insights into how molecular modifications can influence therapeutic potential and safety profiles of these compounds (Scott et al., 1993).

Synthesis and Chemical Reactions

The synthesis and chemical behavior of related enaminone compounds have been thoroughly investigated, providing a foundation for developing new synthetic methodologies and understanding the reaction mechanisms of these complex molecules. For example, studies on the photochemical reactions of enamino ketones have revealed pathways to novel compounds through interactions with benzophenone, illustrating the diverse reactivity and potential for creating new molecules with unique properties (Tokumitsu & Hayashi, 1980).

Molecular Interactions and Crystallography

Research on sulfonamides structurally similar to 4-[(E)-3-[[(2-Chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide has delved into molecular interactions within crystals and solutions. By solving the crystal structures of these compounds, scientists have gained valuable insights into the temperature dependencies of vapor pressure, solubility, and thermodynamic functions, which are crucial for understanding the physicochemical properties of drug molecules (Perlovich et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . These properties would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential applications, and mechanisms of action. It could also involve the development of new synthetic routes or the exploration of its use in various fields such as medicine or materials science .

properties

IUPAC Name

4-[(E)-3-[[(2-chlorophenyl)-cyanomethyl]amino]-3-oxoprop-1-enyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSBBZUULQJKDW-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{[(2-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide

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